6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione is a heterocyclic compound that belongs to the benzo[de]isoquinoline family This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the benzo[de]isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether for recrystallization . The process can be summarized as follows:
Starting Material: 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione
Reagents: Ethylenediamine, hydrazine
Solvents: Benzene, petroleum ether
Reaction Conditions: Reflux, followed by recrystallization
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.
Major Products
The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, reduced forms of the compound, and quinone derivatives.
Scientific Research Applications
6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor through photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) mechanisms . These interactions lead to changes in fluorescence or colorimetric properties, making it useful for detecting ions and other analytes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-benzo[de]isoquinoline-1,3-dione
- 6-Chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dithione
Uniqueness
6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a chemosensor with high selectivity and sensitivity sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H8ClNO2 |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
6-chloro-2-methylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C13H8ClNO2/c1-15-12(16)8-4-2-3-7-10(14)6-5-9(11(7)8)13(15)17/h2-6H,1H3 |
InChI Key |
SGNIMUROCFTAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O |
Origin of Product |
United States |
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